molecular formula C12H19Cl2N3O B2415628 N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride CAS No. 1417635-85-8

N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride

Cat. No.: B2415628
CAS No.: 1417635-85-8
M. Wt: 292.2
InChI Key: NNWNTICAVITBAZ-UHFFFAOYSA-N
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Description

N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride is a chemical compound with the molecular formula C12H17N3O•2HCl. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride is unique due to its specific interaction with neuronal voltage-sensitive sodium channels, which distinguishes it from other piperazine derivatives.

Properties

IUPAC Name

N-(2-piperazin-1-ylphenyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15;;/h2-5,13H,6-9H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNTICAVITBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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